molecular formula C8H5Cl2F2NO2 B2919989 2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1333613-74-3

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2919989
CAS No.: 1333613-74-3
M. Wt: 256.03
InChI Key: LWJIYEATPHGNBR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a chlorinated pyridine precursor. For example, 3,6-dichloropyridine-2-carboxylic acid can be reacted with 2,2-difluoroethanol in the presence of a base to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets through its fluorine and chlorine substituents. These substituents can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is unique due to the presence of both fluorine and chlorine atoms, which confer distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-difluoroethyl 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO2/c9-4-1-2-5(10)13-7(4)8(14)15-3-6(11)12/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIYEATPHGNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)OCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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